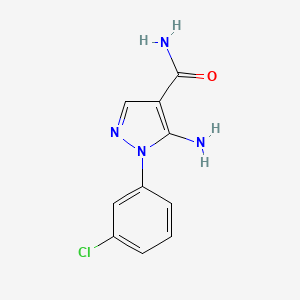

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(3-chlorophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZHZDJZVBEJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368961 | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50427-78-6 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50427-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Within this class, 5-aminopyrazole-4-carboxamide derivatives have garnered significant attention as potent inhibitors of various protein kinases, making them valuable leads in the development of targeted cancer therapies.[3]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of a key pyrazole intermediate: This compound . As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that the protocol is not only reproducible but also understood. The synthesis is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Strategy

The most robust and widely adopted strategy for constructing 5-aminopyrazole-4-carboxamides involves a two-stage process.[4][5] This approach offers high yields and purity by separating the formation of the heterocyclic core from the final functional group transformation.

-

Stage 1: Pyrazole Ring Formation. A cyclocondensation reaction between (3-chlorophenyl)hydrazine and an activated three-carbon electrophile, (ethoxymethylene)malononitrile (EMMN), to yield the stable intermediate, 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.

-

Stage 2: Nitrile Hydrolysis. Controlled hydrolysis of the 4-position carbonitrile to the desired primary carboxamide.

This linear approach allows for the purification of the carbonitrile intermediate, which is crucial for ensuring the purity of the final active pharmaceutical ingredient (API) precursor.

Caption: Experimental workflow for Intermediate I synthesis.

Reagent Data Table:

| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass/Volume |

| (3-chlorophenyl)hydrazine HCl | 179.04 | 1.0 | x | y g |

| (ethoxymethylene)malononitrile | 122.12 | 1.0 | x | z g |

| Triethylamine (TEA) | 101.19 | 1.1 | 1.1x | v mL |

| Ethanol (Solvent) | - | - | - | q mL |

Experimental Protocol:

-

To a round-bottom flask, add (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) and ethanol.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free hydrazine base. Stir at room temperature for 15-20 minutes.

-

In a separate beaker, dissolve (ethoxymethylene)malononitrile (1.0 eq) in a minimal amount of ethanol.

-

Add the EMMN solution dropwise to the hydrazine solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once complete, cool the reaction mixture to room temperature. The product may begin to crystallize.

-

Slowly add water to the mixture to precipitate the product completely.

-

Collect the solid by vacuum filtration, wash thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

-

Dry the resulting solid under vacuum to yield 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile as a solid.

Part C: Synthesis of this compound (Target Molecule)

The hydrolysis of the aromatic nitrile to a primary amide is a standard transformation that can be achieved under either acidic or basic conditions. [5]Acid-catalyzed hydrolysis using concentrated sulfuric acid is often efficient and high-yielding for this class of compounds.

Caption: Experimental workflow for Target Molecule synthesis.

Reagent Data Table:

| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass/Volume |

| Intermediate I | 233.66 | 1.0 | x | y g |

| Conc. Sulfuric Acid (98%) | 98.08 | - | - | 5-10 vol |

| Ice/Water | - | - | - | q.s. |

| Aq. Sodium Hydroxide | - | - | - | As needed |

Experimental Protocol:

-

Place the 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5-10 volumes) with stirring. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and heat the mixture to 80-90 °C for 1-3 hours.

-

Monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture back to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. This must be done in an ice bath as the neutralization is highly exothermic.

-

The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash it extensively with water until the filtrate is neutral.

-

Dry the product under vacuum at 50-60 °C to yield this compound.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and the disappearance/appearance of key functional group signals (e.g., -CN vs. -CONH₂).

-

FTIR Spectroscopy: To identify characteristic vibrational frequencies, such as the strong C≡N stretch (around 2210 cm⁻¹) in the intermediate and the C=O stretch (around 1640 cm⁻¹) and N-H stretches (3200-3400 cm⁻¹) in the final product. [6]* Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Melting Point (MP): A sharp melting point range is a good indicator of purity. [6]* Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Safety Considerations

-

Hydrazine Derivatives: (3-chlorophenyl)hydrazine is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Malononitrile & EMMN: These are toxic and irritants. Avoid inhalation of dust and contact with skin.

-

Concentrated Acids and Bases: Sulfuric acid and sodium hydroxide are highly corrosive. Handle with appropriate PPE, and always add acid to water/ice, never the reverse. The neutralization step is highly exothermic and requires careful temperature control.

-

Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle and in a well-ventilated area, away from open flames.

Conclusion

This guide details an efficient and reliable two-stage synthesis of this compound. The protocol is based on well-established, high-yielding reactions, providing a clear pathway for researchers in the pharmaceutical and chemical sciences. By understanding the causality behind each experimental step and adhering to the safety protocols, scientists can confidently produce this valuable chemical intermediate for further research and development.

References

- JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: https://www.jocpr.

- BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Available at: https://www.benchchem.

- Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024-11-01). Available at: https://www.researchgate.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Ethoxymethylenemalononitrile (CAS 123-06-8). Available at: https://www.inno-pharmchem.com/blog/exploring-the-synthesis-and-applications-of-ethoxymethylenemalononitrile-cas-123-06-8/

- PubMed. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Available at: https://pubmed.ncbi.nlm.nih.gov/19660927/

- Google Patents. Synthetic method of (ethoxymethylene)-malononitrile. Available at: https://patents.google.

- PrepChem.com. Synthesis of ethoxymethylene malonic acid dinitrile. Available at: https://www.prepchem.com/synthesis-of-ethoxymethylene-malonic-acid-dinitrile

- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available at: https://www.beilstein-journals.org/bjoc/articles/7/10

- National Institutes of Health (NIH). Approaches towards the synthesis of 5-aminopyrazoles. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052252/

- Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: https://www.researchgate.

- MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Available at: https://www.mdpi.com/2673-4583/14/1/10

- PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: https://pubmed.ncbi.nlm.nih.gov/39231575/

- Google Patents. Method for preparing 3-chlorine phenylhydrazine. Available at: https://patents.google.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/na/d4na00577e

- PrepChem.com. Synthesis of p-chlorophenyl-hydrazine. Available at: https://www.prepchem.com/synthesis-of-p-chlorophenyl-hydrazine

- Simson Pharma Limited. (3-Chlorophenyl)hydrazine Hydrochloride. Available at: https://www.simsonpharma.com/product/3-chlorophenyl-hydrazine-hydrochloride

- BenchChem. A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Available at: https://www.benchchem.com/application-notes/108/a-comparative-guide-to-the-synthetic-routes-of-5-amino-1-phenyl-1h-pyrazole-4-carboxamide

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

physicochemical properties of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

/g/11_15_h_g5 An In-Depth Technical Guide to the Physicochemical Properties of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust framework for its characterization. We will leverage data from its close structural analogues, the ethyl ester and 4-carbonitrile derivatives, to provide well-grounded estimations of its key properties. Furthermore, this document details the essential, field-proven experimental protocols for the precise determination of these properties, explaining the causality behind each methodological choice. The overarching goal is to equip researchers with the foundational knowledge and practical tools necessary to effectively evaluate this compound's potential in a drug discovery and development pipeline.

Introduction: The Pyrazole Scaffold and the Imperative of Physicochemical Profiling

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, presents a unique combination of functional groups—a primary amine, a carboxamide, and a chlorinated phenyl ring—that are likely to govern its interactions with biological targets and its overall pharmacokinetic profile.

In the early stages of drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical determinant of its "drug-likeness" and ultimate success.[1][2] Properties such as lipophilicity, solubility, and ionization state (pKa) directly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] A comprehensive physicochemical profiling allows for a rational approach to lead optimization and significantly de-risks the progression of a candidate molecule.[5][6]

This guide will first present the available data for key analogues to establish a baseline for understanding the target compound. It will then provide detailed methodologies for the empirical determination of its critical physicochemical attributes.

Structural Analogues: A Data-Driven Foundation for Estimation

Chemical Structures

To visually represent the relationship between the target compound and its analogues, the following structures are provided:

Caption: Chemical relationship between the target compound and its key structural analogues.

Physicochemical Data of Structural Analogues

The following table summarizes the available data for the ethyl ester and 4-carbonitrile analogues. These values serve as a crucial reference point for predicting the properties of the target carboxamide.

| Property | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ | C₁₀H₇ClN₄ |

| Molecular Weight | 265.70 g/mol | 218.65 g/mol |

| Melting Point | 116-122 °C | 183-187 °C |

| Boiling Point | 419.5 °C (Predicted) | 438.5 °C at 760 mmHg (Predicted) |

| Density | 1.37 g/cm³ (Predicted) | 1.41 g/cm³ (Predicted) |

| LogP (Predicted) | 2.87 | 2.56 |

| PSA | 70.14 Ų | 67.63 Ų |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 3 |

Predicted Physicochemical Profile of this compound

Based on its chemical structure (CAS Number: 50427-78-6) and the data from its analogues, we can predict the core physicochemical properties of the target compound.[7] The replacement of the ethyl ester or nitrile group with a primary carboxamide is expected to influence properties like hydrogen bonding capacity, polarity, and solubility.

| Property | Predicted Value/Range | Rationale & Significance in Drug Discovery |

| Molecular Formula | C₁₀H₉ClN₄O | Defines the elemental composition. |

| Molecular Weight | 236.66 g/mol [7] | Well within the "Rule of Five" limit (<500 Da), suggesting good potential for oral bioavailability. |

| Calculated LogP | ~1.5 - 2.5 | The carboxamide is more polar than the corresponding ester or nitrile, leading to a lower LogP. This range is often favorable for a balance between permeability and solubility.[8][9] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂) | Increased from the analogues, which can enhance solubility and target binding but may reduce permeability. |

| Hydrogen Bond Acceptors | 3 (from N in pyrazole, C=O, and N in pyrazole) | Within the typical range for drug-like molecules. |

| Polar Surface Area (PSA) | ~80-90 Ų | Higher than the analogues due to the carboxamide group. PSA is a key indicator of membrane permeability. |

| pKa (Predicted) | Basic pKa: ~2-4 (pyrazole N); Acidic pKa: ~16-18 (amide N-H) | The pyrazole ring system imparts weak basicity. The amide proton is very weakly acidic. The ionization state at physiological pH (7.4) will significantly impact solubility and interactions.[4][10] |

| Solubility | Likely low in pure water, but enhanced at acidic pH. | The presence of both hydrogen bond donors and acceptors, along with the basic pyrazole nitrogen, suggests pH-dependent aqueous solubility.[11][12] |

Experimental Determination of Physicochemical Properties: A Practical Guide

Given the predictive nature of the above profile, rigorous experimental determination is paramount. The following section provides detailed, self-validating protocols for characterizing the key .

Caption: A typical workflow for the experimental physicochemical profiling of a new chemical entity.

Solubility: Kinetic and Thermodynamic Assays

Importance: Solubility is a critical factor for oral bioavailability; a drug must dissolve in gastrointestinal fluids to be absorbed.[11][13][14] Poor solubility is a major reason for the failure of drug candidates.[15]

4.1.1. Kinetic Solubility Assay

-

Rationale: This high-throughput method provides an early indication of a compound's dissolution behavior from a DMSO stock solution, mimicking conditions in many initial biological screens.[16][17][18]

-

Protocol:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix and incubate at room temperature for a defined period (e.g., 2 hours) with shaking.

-

Analyze the plate using a nephelometer to detect light scattering from any precipitated compound. Alternatively, filter the samples and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.

-

-

Self-Validation: Include a known high-solubility compound (e.g., caffeine) and a known low-solubility compound (e.g., tamoxifen) as controls in each plate.

4.1.2. Thermodynamic Solubility Assay

-

Rationale: This "gold standard" method measures the true equilibrium solubility of the solid compound, which is crucial for pre-formulation and understanding in vivo dissolution.[19][20]

-

Protocol:

-

Add an excess of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS).

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

-

-

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Lipophilicity: LogP and LogD Determination

Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.[3][8][] An optimal range of lipophilicity is often sought to balance these factors.[9]

4.2.1. Shake-Flask Method for LogP/LogD

-

Rationale: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH).[22][23][24]

-

Protocol:

-

Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4 PBS), pre-saturating each phase with the other.

-

Dissolve a known amount of the compound in one of the phases.

-

Combine the two phases in a vial and shake vigorously for a set time (e.g., 1-2 hours) to allow for partitioning.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Self-Validation: The sum of the amount of compound in both phases should be close to the initial amount added, indicating good mass balance.

4.2.2. Reverse-Phase HPLC for LogD

-

Rationale: This is a higher-throughput method that correlates a compound's retention time on a hydrophobic column with its lipophilicity.[25][26]

-

Protocol:

-

Use a reverse-phase HPLC column (e.g., C18).

-

Run a series of standard compounds with known LogD values under specific chromatographic conditions (mobile phase composition and pH).

-

Create a calibration curve by plotting the known LogD values of the standards against their retention times.

-

Inject the test compound under the same conditions and measure its retention time.

-

Interpolate the LogD of the test compound from the calibration curve.

-

-

Self-Validation: The calibration curve should have a high correlation coefficient (R² > 0.98).

Ionization Constant: pKa Determination

Importance: The pKa value indicates the pH at which a compound exists as 50% ionized and 50% non-ionized.[27] This is critical as the ionization state affects solubility, permeability, and receptor binding.[10][28][29]

4.3.1. Potentiometric Titration

-

Rationale: This is a highly accurate and direct method for determining pKa by measuring pH changes upon the addition of an acid or base.[30][31][32][33][34]

-

Protocol:

-

Dissolve the compound in a solution of known ionic strength.

-

Use a calibrated pH electrode to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).

-

Record the pH at each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

-

-

Self-Validation: The titration curve should show a clear inflection point corresponding to the pKa.

4.3.2. UV-Vis Spectrophotometry

-

Rationale: This method is useful for compounds with a chromophore near the ionizable center and requires very little sample.[35][36][37][38][39]

-

Protocol:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Prepare solutions of the compound at a constant concentration in each buffer.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.

-

-

Self-Validation: The spectra should show a clear isosbestic point, where the absorbance is constant regardless of pH.

Conclusion: Synthesizing Data for Informed Drug Discovery

The successful progression of a drug candidate is heavily reliant on a balanced set of physicochemical properties. For this compound, while direct experimental data is sparse, a combination of data from structural analogues and robust predictive methods provides a strong starting point for its evaluation. The experimental protocols detailed in this guide offer a clear and validated pathway to empirically determine its solubility, lipophilicity, and pKa. By integrating these experimentally determined values, research and development teams can make more informed decisions, optimize molecular design, and ultimately increase the probability of developing a safe and effective therapeutic agent. The principles and methodologies outlined herein provide a comprehensive framework for the critical task of physicochemical profiling in modern drug discovery.[1][2][5][40]

References

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Available from: [Link]

-

The influence of lipophilicity in drug discovery and design. PubMed. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]

-

This compound. LookChem. Available from: [Link]

-

How does solubility affect oral bioavailability?. Patsnap Synapse. Available from: [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. Available from: [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available from: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available from: [Link]

-

Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis Online. Available from: [Link]

-

How does drug solubility affect drug delivery?. Patsnap Synapse. Available from: [Link]

-

The influence of lipophilicity in drug discovery and design. Semantic Scholar. Available from: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

The Importance of Solubility for New Drug Molecules. TechnoBridge. Available from: [Link]

-

What is pKa and how is it used in drug development?. Pion. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. Available from: [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. Available from: [Link]

-

LogP/D shake-flask method. Protocols.io. Available from: [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]

-

CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books - The Royal Society of Chemistry. Available from: [Link]

-

Drug's pKa and its absorption. YouTube. Available from: [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods.. Semantic Scholar. Available from: [Link]

-

What does pKa mean and why can it influence drug absorption and excretion?. AWS. Available from: [Link]

-

pKa of a dye: UV-VIS Spectroscopy. UCLA Chemistry. Available from: [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. Available from: [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. Available from: [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Available from: [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher. Available from: [Link]

-

Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector.. Semantic Scholar. Available from: [Link]

-

Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec. Evotec. Available from: [Link]

-

Physicochemical Profiling in Drug Research and Development | Request PDF. ResearchGate. Available from: [Link]

-

CHI LogD Assay. YouTube. Available from: [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. ACS Publications. Available from: [Link]

-

Principles of early drug discovery. PMC - PubMed Central. Available from: [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available from: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 3. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. tandfonline.com [tandfonline.com]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 12. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 13. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. books.rsc.org [books.rsc.org]

- 15. ascendiacdmo.com [ascendiacdmo.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. enamine.net [enamine.net]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 25. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 28. m.youtube.com [m.youtube.com]

- 29. drughunter.com [drughunter.com]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 32. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 33. dergipark.org.tr [dergipark.org.tr]

- 34. scispace.com [scispace.com]

- 35. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 36. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 37. ishigirl.tripod.com [ishigirl.tripod.com]

- 38. pharmaguru.co [pharmaguru.co]

- 39. ijper.org [ijper.org]

- 40. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide and its Analogs

An In-Depth Technical Guide to the

Introduction

The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form the basis for a wide range of biologically active compounds.[1] Its rigid heterocyclic core, coupled with versatile points for chemical modification, allows for the development of potent and selective inhibitors targeting various enzymes and receptors. This guide provides a comprehensive technical overview of the potential mechanisms of action for 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide, drawing insights from structurally related analogs that have been extensively studied.

While specific research on the title compound is not widely available in the public domain, the extensive body of literature on its chemical class allows for a well-grounded exploration of its likely molecular targets and biological effects. This document will delve into the established activities of related pyrazole-carboxamide derivatives, detailing their interactions with key cellular targets and the downstream signaling pathways they modulate. Furthermore, we will outline the standard experimental protocols and assays that are instrumental in elucidating the precise mechanism of action for a novel compound within this class.

Potential Molecular Targets and Mechanisms of Action

The 5-amino-1H-pyrazole-4-carboxamide core is a versatile pharmacophore that has been successfully employed to develop inhibitors for several important classes of enzymes, particularly protein kinases and metabolic enzymes. The following sections detail the most probable mechanisms of action for this compound based on the activities of its close analogs.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of a multitude of cellular processes, including proliferation, differentiation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[2][3] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as potent pan-FGFR covalent inhibitors, targeting both wild-type and mutant forms of these receptors.[2]

-

Mechanism: These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the FGFR kinase domain. The covalent inhibitors form an irreversible bond with a cysteine residue in the active site, leading to sustained inhibition of kinase activity. X-ray crystallography studies have revealed that compounds in this class can irreversibly bind to FGFR1.[2] This blockade prevents the phosphorylation of downstream signaling molecules, thereby inhibiting tumor cell proliferation.[2][3]

FLT3 and Cyclin-Dependent Kinase (CDK) Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[4] Several 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against both FLT3 and CDKs.[4]

-

Mechanism: By modifying the structure of known FLT3 inhibitors, novel pyrazole-carboxamide derivatives have been synthesized that show strong activity against FLT3 and CDK2/4.[4] Molecular docking studies indicate that these compounds bind to the ATP-binding site of both CDK2 and FLT3, forming conserved hydrogen bonds with the hinge region of the kinases.[4] This dual inhibition can lead to the suppression of downstream signaling pathways, such as STAT5, AKT, and ERK, ultimately blocking cancer cell proliferation.[4]

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for inflammatory diseases. A novel class of highly selective p38 MAP kinase inhibitors was developed from a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold.[5]

-

Mechanism: X-ray crystallography has shown that these compounds bind to the ATP binding pocket of unphosphorylated p38α. A unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 contributes to the high selectivity for p38.[5]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

IRAK4 is a critical signal transducer in the innate immune response, downstream of the IL-1 receptor and Toll-like receptors (TLRs).[6] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed as potent IRAK4 inhibitors for the treatment of inflammatory diseases.[6]

Metabolic Enzyme Inhibition

Beyond kinases, the pyrazole-carboxamide scaffold has also been utilized to target metabolic enzymes.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Pyrazole-4-carboxamide derivatives have been developed as potent SDH inhibitors (SDHIs) for use as fungicides in agriculture.[7][8]

-

Mechanism: These compounds act by inhibiting the enzymatic activity of SDH, which disrupts the pathogen's energy production.[7][8] Molecular docking studies suggest a binding mode similar to that of the commercial fungicide fluxapyroxad.[7]

Modulation of Cellular Differentiation and Proliferation

A notable compound with a similar structure, AT7867, which is an AKT/P70 inhibitor, has been shown to promote the proliferation and differentiation of pancreatic progenitor cells.[9][10][11][12]

-

Mechanism: AT7867 treatment has been found to increase the percentage of PDX1+/NKX6.1+ and PDX1+/GP2+ pancreatic progenitor cells.[10][11][13] It upregulates the expression of key pancreatic development genes like PDX1 and NKX6.1 while downregulating off-target markers.[10][11][13] This suggests a role in directing cell fate and promoting maturation of these progenitor cells, which has significant implications for regenerative medicine and diabetes therapy.[9]

Postulated Signaling Pathway Modulation

Based on the known targets of the 5-amino-1H-pyrazole-4-carboxamide scaffold, this compound could potentially modulate several key signaling pathways.

Caption: Postulated signaling pathways modulated by this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Kinase Inhibition Assays

A primary step is to screen the compound against a panel of kinases to identify potential targets.

Protocol: Hot-Spot℠ Kinase Assay

-

Reaction Setup: Prepare a reaction mixture containing the kinase, substrate (a generic substrate like myelin basic protein or a specific peptide), and radio-labeled ATP ([γ-³²P]ATP).

-

Compound Addition: Add varying concentrations of the test compound to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 40 minutes) to allow for the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate.

-

Washing: Wash the filtermat to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for confirming the biological activity of the compound in a more physiological context.

Protocol: Cell Proliferation Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cancer cell lines known to be dependent on the target kinases (e.g., MV4-11 for FLT3) in a 96-well plate.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the test compound.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling Analysis

Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, total ERK, p-AKT, total AKT).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various 5-amino-1H-pyrazole-4-carboxamide derivatives against their respective targets, as reported in the literature.

| Compound Class/Name | Target(s) | IC₅₀/EC₅₀ | Reference |

| Pyrazole-carboxamide (10h) | FGFR1, FGFR2, FGFR3 | 46 nM, 41 nM, 99 nM | [2] |

| Pyrazole-carboxamide (8t) | FLT3, CDK2, CDK4 | 0.089 nM, 0.719 nM, 0.770 nM | [4] |

| Pyrazole-carboxamide (8e) | Succinate Dehydrogenase (SDH) | 1.30 µM | [7] |

| Pyrazole-carboxamide (7d) | Succinate Dehydrogenase (SDH) | 3.293 µM | [8] |

| RO3201195 | p38 MAP Kinase | - | [5] |

| AT7867 | AKT/P70 | - | [10][11] |

Conclusion

The this compound scaffold represents a highly promising starting point for the development of targeted therapeutics. Based on the extensive research into its structural analogs, this compound class has demonstrated potent inhibitory activity against a range of clinically relevant protein kinases and metabolic enzymes. The proposed mechanisms of action, primarily centered around ATP-competitive inhibition of kinases like FGFR, FLT3, and p38 MAP kinase, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for elucidating the precise molecular mechanism of this compound, which will be essential for its future development as a potential therapeutic agent.

References

-

Kimura, A., Toyoda, T., Iwasaki, H., & Osafune, K. (2018). Small molecule AT7867 proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells. Scientific Reports, 8(1), 1-11. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 274, 116558. [Link]

-

Sui, L., et al. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs. Stem Cell Reports, 18(11), 2084-2095. [Link]

-

Li, Y., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

-

Sui, L., et al. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs. Stem Cell Reports. [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6598. [Link]

-

Sui, L., et al. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs. Stem Cell Reports, 18(11), 2084-2095. [Link]

-

Guler, G. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1309, 138290. [Link]

-

Sui, L., et al. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs and accelerates diabetes reversal. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9297-9307. [Link]

-

Condroski, K. R., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 557-562. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

-

Mohammadi, Z., & Kakaei, S. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

-

Nakamura, T., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Small molecule AT7867 proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction: The Pyrazole Carboxamide Scaffold as a Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Derivatives

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the pyrazole nucleus stands out for its remarkable versatility. When functionalized as a carboxamide, this five-membered aromatic ring transforms into a privileged scaffold, giving rise to derivatives with a vast spectrum of biological activities.[1][2] These compounds are not merely academic curiosities; they are the active components in numerous commercial agrochemicals and are at the forefront of clinical and preclinical development for human therapeutics.[3][4] Pyrazole carboxamide derivatives have demonstrated potent efficacy as antifungal, anticancer, antibacterial, and anti-inflammatory agents, making them a focal point for intensive research.[4][5][6][7][8][9]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of activities. It aims to provide a deeper understanding of the causal relationships between chemical structure, mechanism of action, and biological effect. We will explore the key synthetic pathways, dissect the molecular mechanisms underpinning their therapeutic potential, present validated experimental protocols for their evaluation, and summarize critical quantitative data to inform future discovery and development efforts.

Chapter 1: Core Synthesis Strategy—From Building Blocks to Bioactive Molecules

The synthetic flexibility of the pyrazole carboxamide scaffold is a key reason for its prevalence in drug discovery.[10] The most robust and widely adopted approach is a two-stage process that allows for extensive diversification of both the pyrazole core and the amide substituent.[10]

Stage 1: Construction of the Pyrazole Carboxylic Acid Core

The initial and most critical step is the formation of the heterocyclic ring, typically bearing a carboxylic acid or ester functional group. The Knorr pyrazole synthesis and its variations are the most common methods, involving a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) and a hydrazine derivative.[10] The choice of these two precursors dictates the substitution pattern on the pyrazole ring, offering a powerful tool for tuning the molecule's properties.

Stage 2: Amide Bond Formation

With the pyrazole carboxylic acid in hand, the final step is a standard amide coupling reaction with a selected amine. This step is crucial for defining the final molecule's biological target and specificity. The vast commercial availability of diverse amines allows for the creation of large, focused libraries for screening. Common coupling methods involve activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.[10]

Generalized Synthetic Workflow

Below is a diagram illustrating the common synthetic pathway.

Caption: General two-stage synthesis of pyrazole carboxamides.

Experimental Protocol 1: Synthesis of a Pyrazole Carboxylic Acid

Causality: This protocol uses a classic cyclocondensation reaction. Acetic acid serves as a catalyst to facilitate the initial condensation and subsequent cyclization, while ethanol is a suitable solvent for the reactants.

-

Dissolution: Dissolve the selected hydrazine derivative (1.0 eq) in ethanol.[10]

-

Catalysis: Add a catalytic amount of glacial acetic acid to the solution.[10]

-

Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[10]

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling, the product often precipitates. If not, reduce the solvent volume under vacuum. The resulting solid can be collected by filtration, washed with cold ethanol, and dried.

-

Hydrolysis (if starting from an ester): If a pyrazole ester was formed, dissolve it in a mixture of ethanol and aqueous sodium hydroxide solution and heat to reflux to hydrolyze the ester to the carboxylic acid. Acidify the cooled solution with HCl to precipitate the pyrazole carboxylic acid product.

Chapter 2: Antifungal Activity—Targeting Fungal Respiration

Many of the most successful commercial pyrazole carboxamides are fungicides used in agriculture.[3] Their efficacy stems from a highly specific mechanism of action.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary target for most antifungal pyrazole carboxamides is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[11][12][13][14][15] SDH is a crucial enzyme that links the Krebs (TCA) cycle with the respiratory chain by oxidizing succinate to fumarate. By binding to the ubiquinone-binding site of the SDH complex, these derivatives competitively inhibit the enzyme, blocking the electron transport chain.[11][12] This disruption has catastrophic consequences for the fungal cell: it halts ATP production via oxidative phosphorylation and disrupts the TCA cycle, leading to cell death.[12][16][17]

Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).

Data Summary: Antifungal Potency

The efficacy of these compounds is typically quantified by the half-maximal effective concentration (EC₅₀).

| Compound/Drug | Target Fungus | EC₅₀ (mg/L) | Reference |

| SCU3038 | Rhizoctonia solani | 0.016 | [12] |

| Fluxapyroxad (Commercial) | Rhizoctonia solani | 0.033 | [12] |

| Thifluzamide (Commercial) | Rhizoctonia solani | 1.88 | [12] |

| Compound 7d | Rhizoctonia solani | 0.046 | [13] |

| Compound 12b | Rhizoctonia solani | 0.046 | [13] |

| Boscalid (Commercial) | Rhizoctonia solani | 0.741 | [13] |

| Compound 6i | Valsa mali | 1.77 | [11] |

| Compound 19i | Valsa mali | 1.97 | [11] |

| Boscalid (Commercial) | Valsa mali | 9.19 | [11] |

Experimental Protocol 2: In Vitro Antifungal Activity (Mycelial Growth Inhibition)

Causality: This assay provides a direct measure of a compound's ability to inhibit fungal growth. Potato Dextrose Agar (PDA) is a standard growth medium for many fungal species. By comparing the growth of a fungal colony on a plate containing the test compound to a control plate, we can quantify the percent inhibition.

-

Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize. While still molten, add the test compound (dissolved in a minimal amount of a solvent like DMSO) to achieve the desired final concentration (e.g., 100 µg/mL for initial screening).[3] Pour into sterile Petri dishes. Prepare control plates with solvent only.

-

Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

-

Incubation: Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates. Incubate at a suitable temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate has reached a significant diameter.

-

Measurement: Measure the diameter of the fungal colony on both the control and treated plates.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the colony diameter of the control and T is the colony diameter of the treated sample.

-

EC₅₀ Determination: To determine the EC₅₀ value, repeat the assay with a series of concentrations of the compound and use the resulting data to perform a probit analysis or non-linear regression.[3]

Chapter 3: Anticancer Activity—A Multi-Pronged Attack on Malignancy

In oncology, pyrazole carboxamides exhibit a greater diversity of mechanisms, targeting various hallmarks of cancer.[18][19]

Mechanisms of Action

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases that are critical for cell cycle progression and proliferation.[18][20] Cyclin-dependent kinases (CDKs), particularly CDK2, are common targets.[18][21] By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G₀/G₁ phase, preventing cancer cells from replicating.[21] Other clinically relevant kinases like EGFR, VEGFR-2, and c-Met have also been identified as targets.[18][22]

-

Induction of Programmed Cell Death: Certain derivatives can trigger apoptosis (programmed cell death) or autophagy in cancer cells.[23] This represents a powerful therapeutic strategy, as it eliminates malignant cells.

-

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps on the ends of chromosomes. In most cancer cells, telomerase is overactive, contributing to their immortality. Some pyrazole-5-carboxamides have been shown to inhibit telomerase, leading to telomere shortening and eventual cell death.[24]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. japsonline.com [japsonline.com]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. asianpubs.org [asianpubs.org]

- 23. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide as a Pan-FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a key driver in various cancers.[1] This has positioned FGFRs as significant therapeutic targets in oncology.[2] This technical guide provides a comprehensive overview of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide, a potent pan-FGFR inhibitor. We will delve into its mechanism of action, synthesis, and the preclinical data supporting its therapeutic potential. Furthermore, this guide will detail essential experimental protocols for its evaluation, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Role of FGFR Signaling in Oncology

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), and their fibroblast growth factor (FGF) ligands are crucial for embryonic development, tissue homeostasis, and wound repair.[2][3] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous malignancies, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[1][4] This aberrant signaling can drive tumor cell proliferation, survival, migration, and angiogenesis.[3][5] Consequently, inhibiting this pathway has become a promising strategy in precision medicine for cancer therapy.[4] Pan-FGFR inhibitors, which target multiple FGFR isoforms, are of particular interest due to their potential to overcome resistance mechanisms and address a broader range of FGFR-driven cancers.[6][7]

Profile of this compound

Chemical Structure:

-

Core Scaffold: 5-amino-1H-pyrazole-4-carboxamide[8]

-

Substituents: A 3-chlorophenyl group at the N1 position of the pyrazole ring.

-

CAS Number: 50427-79-7

-

Molecular Formula: C₁₀H₉ClN₄O

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[9][10] The specific substitution pattern of this compound is designed to enhance its potency and selectivity for the FGFR family.

Mechanism of Action

This compound acts as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the FGFR kinase domain. This prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades. Key pathways inhibited include the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[11] By inhibiting these pathways, the compound can induce cell cycle arrest and apoptosis in FGFR-dependent cancer cells.

Synthesis Overview

The synthesis of this compound derivatives typically involves a multi-step process. A general approach involves the condensation of a substituted phenylhydrazine with a suitable cyano-containing building block, followed by cyclization to form the pyrazole core.[12][13] Further modifications and functional group interconversions can then be performed to yield the final carboxamide product.[14][15] The specific placement of the 3-chlorophenyl group is achieved by using 3-chlorophenylhydrazine as a starting material.

Preclinical Evaluation and Efficacy

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have demonstrated potent pan-FGFR inhibitory activity in both biochemical and cellular assays.[16]

In Vitro Activity

Biochemical Assays: In enzymatic assays, these compounds typically exhibit nanomolar IC50 values against FGFR1, FGFR2, and FGFR3.[16] This potent inhibition is crucial for effective target engagement at physiologically relevant concentrations.

Cell-Based Assays: In cancer cell lines with known FGFR alterations (e.g., amplifications or fusions), these inhibitors effectively suppress cell proliferation and induce apoptosis.[16][17] For instance, in lung and gastric cancer cell lines, derivatives have shown IC50 values in the low nanomolar range.[16]

| Parameter | Value Range (for derivatives) | Reference |

| Biochemical IC50 (FGFR1, 2, 3) | 40-100 nM | [16] |

| Cellular IC50 (FGFR-dependent cell lines) | 19-73 nM | [16] |

In Vivo Studies

In xenograft models of human cancers bearing FGFR alterations, oral administration of pyrazole-based FGFR inhibitors has been shown to significantly inhibit tumor growth.[18] These studies are critical for establishing the therapeutic potential and pharmacokinetic properties of the compound. While specific in vivo data for this compound is not publicly available, the broader class of pyrazole-based inhibitors has shown promising pharmacokinetic profiles.[19][20]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound.

FGFR Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of the compound to inhibit the enzymatic activity of purified FGFR kinases.

Principle: The assay measures the transfer of phosphate from ATP to a peptide substrate by the FGFR kinase. Inhibition is detected by a decrease in the phosphorylated product.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the compound to the desired concentrations in assay buffer.

-

Prepare a solution of recombinant human FGFR1, 2, or 3 protein.

-

Prepare a solution of a suitable peptide substrate (e.g., poly(Glu-Tyr)).

-

Prepare a solution of ATP.

-

-

Assay Procedure:

-

Add the FGFR enzyme to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Incubate to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the peptide substrate and ATP mixture.[21]

-

Incubate at 30°C for a defined period.

-

Stop the reaction.

-

-

Detection:

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).[22]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of the compound on the growth of cancer cell lines.

Principle: The assay measures the number of viable cells after a period of treatment with the inhibitor.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture cancer cell lines with known FGFR alterations (e.g., SNU-16, KATO III) in appropriate media.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

Include a vehicle control (DMSO) and a positive control (a known FGFR inhibitor).

-

Incubate the plates for 72-120 hours.[7]

-

-

Detection:

-

Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against compound concentration.

-

Western Blot Analysis of FGFR Pathway Phosphorylation

This assay confirms the on-target effect of the compound by measuring the phosphorylation status of FGFR and its downstream effectors.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies allow for the detection of activated (phosphorylated) proteins.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Treat FGFR-dependent cells with the inhibitor for a specified time.

-

Lyse the cells to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

Visualizing Key Pathways and Workflows

FGFR Signaling Pathway

Caption: The FGFR signaling cascade and the point of inhibition.

Experimental Workflow for Inhibitor Evaluation

Sources

- 1. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation | Cells | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 6. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 16. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of 5-aminopyrazole-4-carboxamide analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Aminopyrazole-4-carboxamide Analogs

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 5-aminopyrazole-4-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural and electronic properties make it a versatile framework for designing potent and selective modulators of a wide array of biological targets, most notably protein kinases.[3][4] This scaffold's rigidity and capacity for specific hydrogen bonding interactions allow it to serve as an effective "hinge-binder" for many kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of 5-aminopyrazole-4-carboxamide analogs. We will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the rational design of novel therapeutics.

The 5-Aminopyrazole-4-carboxamide Core: A Blueprint for Potency